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Compound of Interest

Compound Name: 2-Nitrophenol

Cat. No.: B165410

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data and analytical
methodologies required for the unambiguous identification of 2-Nitrophenol. The information
presented herein is intended to serve as a practical resource for researchers involved in
organic synthesis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic data for 2-Nitrophenol
obtained from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR),
and Mass Spectrometry (MS). These data points serve as a fingerprint for the identification of
the molecule.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands for 2-Nitrophenol
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Wavenumber (cm—?) Intensity Assignment of Vibration

O-H stretch (intramolecular
~3200-3500 Broad _

hydrogen bonding)
~3010-3100 Medium Aromatic C-H stretch
~1575 Strong Asymmetric NOz2 stretch
~1490 Strong Aromatic C=C stretch
~1335 Strong Symmetric NOz stretch
~1200-1300 Strong C-O stretch

C-H out-of-plane bend for
~867 Strong

substituted benzene

Data compiled from multiple sources.[1][2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 2: UV-Vis Absorption Maxima (Amax) for 2-Nitrophenol
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Solvent

Amax 1 (nm)

Amax 2 (nm) Notes

Cyclohexane

271.6

The band at 271.6 nm
is assigned to a

~350
charge-transfer

excitation.[6]

Methanol

~275

Solvatochromic shifts
~350 are observed in polar

protic solvents.[7]

DMSO

~278

Solvatochromic shifts
~355 are observed in polar

aprotic solvents.[7]

Aqueous Solution

354

Upon addition of
NaBHa4, this peak can
- shift to 416 nm due to
phenolate ion
formation.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: tH NMR Chemical Shifts for 2-Nitrophenol (in CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
10.58 Singlet (broad) 1H Ar-OH
8.10 Doublet of doublets 1H H-3 (ortho to NO2)
7.58 Doublet of triplets 1H H-5

Doublet of doublet of
7.15 1H H-6

doublets
6.99 Doublet of triplets 1H H-4

Data obtained from 300 MHz spectrum in CDCIs.[10][11]
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Table 4: 13C NMR Chemical Shifts for 2-Nitrophenol (in CDCls)

Chemical Shift (6, ppm) Assignment
~163.7 C1(C-OH)
~139.4 C2 (C-NO2)
~125.9 C5

~124.9 C3

~121.3 C4

~115.5 C6

Note: Specific assignments can vary slightly based on solvent and experimental conditions.[12]
[13]

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments for 2-Nitrophenol

m/z Relative Intensity Assighment

139 High Molecular lon [M]*
109 Moderate [M-NOJ*

93 Moderate [M-NO2]*

81 Moderate [M-NO-CO]*

65 High [CsHs]*

Molecular Weight: 139.11 g/mol .[14][15][16]

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the
spectroscopic data presented above. These protocols serve as a starting point and may require
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optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For solid samples like 2-Nitrophenol, the KBr (potassium bromide)
pellet method is commonly used.[1] A small amount of the sample (1-2 mg) is finely ground
with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high
pressure to form a transparent pellet.[1] Alternatively, a melt can be prepared.[5]

Instrument Setup: An FTIR (Fourier-Transform Infrared) spectrometer is used. A background
spectrum of the pure KBr pellet or the empty sample compartment is recorded.

Data Acquisition: The sample pellet is placed in the spectrometer's sample holder. The
infrared spectrum is then recorded, typically over a range of 4000 to 400 cm~2.[1]

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is
analyzed to identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.[17]

UV-Vis Spectroscopy Protocol

Sample Preparation: A dilute solution of 2-Nitrophenol is prepared in a UV-transparent
solvent (e.g., cyclohexane, ethanol, or methanol).[18] The concentration should be adjusted
to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).

Instrument Setup: A UV-Vis spectrophotometer is used. The instrument is calibrated using a
cuvette filled with the pure solvent as a blank.

Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance is
measured over a wavelength range, typically from 200 to 400 nm, to obtain the absorption
spectrum.[18]

Data Analysis: The spectrum is examined to determine the wavelength(s) of maximum
absorbance (Amax), which are characteristic of the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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Sample Preparation: A few milligrams of 2-Nitrophenol are dissolved in a deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube.[19] A small amount of a reference standard, such
as tetramethylsilane (TMS), is often added.[19]

Instrument Setup: The NMR tube is placed in the probe of a high-field NMR spectrometer
(e.g., 300 MHz or higher). The magnetic field is shimmed to ensure homogeneity.

Data Acquisition: For tH NMR, a series of radiofrequency pulses are applied, and the
resulting free induction decay (FID) is recorded. For 33C NMR, a similar process is used,
often with proton decoupling to simplify the spectrum.

Data Analysis: The FID is Fourier-transformed to produce the NMR spectrum. The chemical
shifts, integration (for *H), and multiplicity (splitting patterns) of the signals are analyzed to
deduce the structure of the molecule.[17][20]

Mass Spectrometry (MS) Protocol

Sample Introduction: The 2-Nitrophenol sample is introduced into the mass spectrometer.
For volatile compounds, this can be done via a gas chromatograph (GC-MS).[18]

lonization: The sample molecules are ionized, typically using Electron Impact (EI) ionization.
This process involves bombarding the molecules with a high-energy electron beam, which
ejects an electron from the molecule to form a molecular ion (M+).[18]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z ratio.

Data Analysis: The spectrum is analyzed to identify the molecular ion peak, which gives the
molecular weight of the compound. The fragmentation pattern provides additional structural
information.[21]

Visualization of the Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic identification of an
organic compound such as 2-Nitrophenol.

Workflow for Spectroscopic Identification of 2-Nitrophenol
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Caption: Logical workflow for compound identification using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Identification of 2-Nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165410#spectroscopic-data-of-2-nitrophenol-for-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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